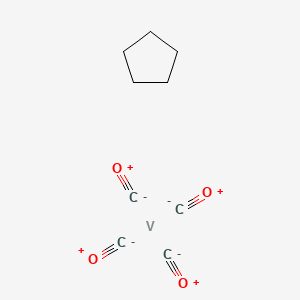

carbon monoxide;cyclopentane;vanadium

Description

Carbon Monoxide (CO) is a colorless, toxic gas with a molecular formula CO. It is a critical intermediate in metallurgical processes, particularly in the carbothermal reduction of vanadium oxides to produce vanadium nitride (VN) alloys. CO also serves as a fuel in blast furnaces and a carbonylating agent in organic synthesis .

Cyclopentane (C₅H₁₀) is a cyclic alkane with a five-membered carbon ring. Its strained structure enhances reactivity in radical carbonylation reactions with CO, forming high-value carbonyl derivatives. It is also used in refrigerant blends and clathrate hydrate studies .

Vanadium (V) is a transition metal with versatile applications in catalysis, alloy production, and energy storage. Key compounds include vanadium nitride (VN), vanadium carbide (VC), and oxido/dioxidovanadium(V) complexes supported on carbon materials, which are used in sustainable oxidation reactions .

Properties

Molecular Formula |

C9H10O4V |

|---|---|

Molecular Weight |

233.11 g/mol |

IUPAC Name |

carbon monoxide;cyclopentane;vanadium |

InChI |

InChI=1S/C5H10.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H2;;;;; |

InChI Key |

URVUYWIXWJPWDD-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.[V] |

Origin of Product |

United States |

Preparation Methods

Reductive Carbonylation of Vanadium Trihalides

The reductive carbonylation of vanadium trihalides constitutes one of the earliest and most widely applied methods for synthesizing cyclopentadienylvanadium tetracarbonyl complexes. This approach leverages the reactivity of vanadium(III) chloride (VCl₃) with carbon monoxide (CO) in the presence of reducing agents such as alkali metals. For instance, sodium metal dispersed in ether solvents facilitates the formation of sodium hexacarbonyl vanadate(-I) intermediates, which subsequently react with cyclopentadienyl ligands.

A pivotal study detailed in U.S. Patent 3,144,472 outlines a two-step process. First, VCl₃ undergoes reductive carbonylation with sodium in dimethoxyethane under 100 atm CO pressure at 60°C for 10 hours, yielding sodium tris(dimethoxyethane) hexacarbonyl vanadate. This intermediate is then oxidized using zinc chloride (ZnCl₂), a Group IIB metal halide, to produce cyclopentadienylvanadium tetracarbonyl. The overall reaction can be summarized as:

$$

\text{VCl}3 + 3\text{Na} + 6\text{CO} \xrightarrow{\text{dimethoxyethane}} \text{Na}3[\text{V(CO)}6] \xrightarrow{\text{ZnCl}2} (\text{C}5\text{H}5)\text{V(CO)}_4 + \text{byproducts}

$$

This method achieves yields of 48–55% based on the initial vanadium trichloride input, with purity enhanced by subsequent sublimation. The use of ether solvents like tetrahydrofuran (THF) or dimethoxyethane proves critical for stabilizing reactive intermediates and preventing ligand dissociation.

Thermal Reaction of Vanadocene with Carbon Monoxide

Vanadocene, or bis(cyclopentadienyl)vanadium(II) ($$\text{(C}5\text{H}5)_2\text{V}$$), provides a direct route to cyclopentadienylvanadium tetracarbonyl under high-pressure CO conditions. Heating vanadocene in benzene or toluene at 150–200°C under 100–200 atm CO pressure induces ligand substitution, replacing one cyclopentadienyl group with four carbonyl ligands. The reaction proceeds via intermediate formation of a vanadium monocarbonyl species, which rapidly coordinates additional CO molecules:

$$

\text{(C}5\text{H}5)2\text{V} + 4\text{CO} \xrightarrow{\Delta} \text{(C}5\text{H}5)\text{V(CO)}4 + \text{C}5\text{H}5^\cdot

$$

While this method offers simplicity, yields remain unquantified in primary literature, and the requirement for specialized high-pressure equipment limits its accessibility. Nonetheless, its utility in generating high-purity products makes it a valuable alternative for laboratory-scale synthesis.

Comparative Analysis of Synthesis Methods

The table below summarizes the key attributes of the primary synthesis methods:

Chemical Reactions Analysis

Carbon Monoxide

Carbon monoxide undergoes several types of reactions:

Oxidation: Combines with oxygen to form carbon dioxide.

Reduction: Acts as a reducing agent in various chemical processes.

Formation of Metal Carbonyls: Reacts with transition metals to form metal carbonyls.

Cyclopentane

Cyclopentane is relatively unreactive but can undergo:

Oxidation: Forms cyclopentanone or cyclopentanol under specific conditions.

Halogenation: Reacts with halogens to form halogenated cyclopentanes.

Vanadium

Vanadium exhibits multiple oxidation states and reacts with:

Oxygen: Forms vanadium pentoxide.

Acids: Reacts with acids to form vanadium salts.

Non-Metals: Combines with non-metals to form various compounds.

Scientific Research Applications

Carbon Monoxide

Carbon monoxide is used in:

Catalytic Converters: Reducing automobile exhaust pollution.

Chemical Synthesis: As a reducing agent in organic and inorganic synthesis.

Medical Research: Investigating its role in promoting vasodilation and reducing inflammation.

Cyclopentane

Cyclopentane finds applications in:

Polyurethane Foam Production: Used as a blowing agent.

Solvent: Employed in laboratory and industrial settings.

Space Applications: Used in multiply alkylated cyclopentane lubricants.

Vanadium

Vanadium is utilized in:

Steel Alloys: Enhancing the strength and ductility of steel.

Catalysts: Used in the production of sulfuric acid.

Energy Storage: Employed in vanadium redox flow batteries.

Mechanism of Action

Carbon Monoxide

Carbon monoxide exerts its effects by binding to hemoglobin in the blood, preventing oxygen transport. This leads to hypoxia and can be fatal at high concentrations .

Cyclopentane

Cyclopentane acts primarily as a solvent and blowing agent. Its mechanism of action involves physical interactions rather than chemical reactions .

Vanadium

Vanadium’s effects are due to its ability to exist in multiple oxidation states, allowing it to participate in various redox reactions. It acts as a catalyst in industrial processes by facilitating electron transfer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbon Monoxide vs. Carbon Dioxide (CO₂) and Methane (CH₄)

Key Insight : CO’s reducing capability and role in VN synthesis distinguish it from CO₂ and CH₄. Its adsorption on materials like CuCl/activated carbon (capacity: 2.5 mmol/g) further highlights its industrial relevance .

Cyclopentane vs. Cyclohexane (C₆H₁₂)

Key Insight : Cyclopentane’s ring strain enhances its utility in carbonylation reactions, whereas cyclohexane’s stability makes it preferable in solvent applications.

Vanadium vs. Titanium (Ti) and Niobium (Nb)

Key Insight : Vanadium’s cost-effectiveness and catalytic versatility in oxidation reactions outperform titanium and niobium in specific industrial contexts.

Research Findings and Data Tables

Table 1: Optimal Conditions for VN and CO Production

Table 2: CO Adsorption Materials

| Material | Capacity (mmol/g) | Selectivity |

|---|---|---|

| CuCl/activated carbon | 2.5 | High for CO over CH₄ |

| MIL-101-V | 1.8 | Stable for 10 cycles |

Table 3: Clathrate Hydrate Phase Equilibria

| Guest Molecule | Pressure (MPa) | Temperature (K) |

|---|---|---|

| CO₂ + Cyclopentane | 3.5 | 274 |

| CO₂ + Cyclohexane | 4.2 | 277 |

Q & A

Basic Research Questions

Q. How can the structural conformation of cyclopentane be experimentally determined, and what spectroscopic methods are most effective for analyzing its ring strain?

- Methodological Answer : Cyclopentane’s non-planar "envelope" or "twisted" conformations reduce angle strain. To confirm this, employ nuclear magnetic resonance (NMR) spectroscopy to observe chemical shift variations caused by equatorial and axial hydrogen environments. Computational tools like density functional theory (DFT) can model ring strain energy (~6.5 kcal/mol) . Gas-phase electron diffraction provides bond-length data, while infrared (IR) spectroscopy identifies C-H stretching frequencies altered by strain .

Q. What standardized protocols exist for quantifying carbon monoxide emissions in laboratory-scale catalytic reactions involving vanadium complexes?

- Methodological Answer : Use gas chromatography (GC) with a thermal conductivity detector (TCD) or mass spectrometry (MS) to quantify CO in gas streams. Calibrate instruments using certified CO standards. For liquid-phase systems, employ headspace sampling coupled with GC-TCD. Document emission rates using EPA-approved questionnaires (e.g., solvent-use templates in Appendix D of EPA guidelines) to ensure consistency with regulatory frameworks .

Q. How are vanadium oxidation states characterized in heterogeneous catalysts, and what analytical techniques differentiate V(IV) from V(V) species?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies binding energy shifts (e.g., V 2p₃/₂ peaks: ~515 eV for V⁴⁺ vs. ~517 eV for V⁵⁺). Electron paramagnetic resonance (EPR) detects paramagnetic V(IV) species. Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies total vanadium content, while cyclic voltammetry reveals redox behavior .

Advanced Research Questions

Q. What mechanistic challenges arise in the radical carbonylation of cyclopentane with carbon monoxide, and how can competing side reactions be minimized?

- Methodological Answer : Radical intermediates (e.g., cyclopentyl radicals) often undergo undesired H-abstraction or dimerization. To suppress these, optimize reaction conditions: use photoinitiators (e.g., UV light) for controlled radical generation, and introduce CO at high pressures (20–50 bar) to favor carbonyl insertion. Monitor reaction progress via in-situ IR to track CO consumption and product formation .

Q. How do conflicting reports on vanadium-based catalysts for cyclohexane oxidation reconcile, and what experimental variables most significantly impact catalytic efficiency?

- Methodological Answer : Discrepancies arise from differences in support materials (e.g., activated carbon vs. silica), vanadium loading (1–10 wt%), and oxidants (H₂O₂ vs. O₂). Use design of experiments (DoE) to isolate variables:

- Table 1 : Key Factors in Vanadium Catalyst Performance

| Factor | Impact on Selectivity | Optimal Range |

|---|---|---|

| Temperature | Increases radical formation | 60–80°C |

| Solvent Polarity | Affects oxidant solubility | Non-polar (e.g., cyclohexane) |

| Support Porosity | Influences active site accessibility | 500–800 m²/g |

Q. What experimental strategies resolve contradictions in carbon monoxide’s role as a ligand in vanadium cluster chemistry?

- Methodological Answer : CO’s binding mode (terminal vs. bridging) depends on cluster geometry. Use cryogenic matrix isolation spectroscopy to trap intermediates, paired with DFT calculations to map potential energy surfaces. For example, in [V₃(CO)₉]⁻ clusters, IR bands at 1900–2100 cm⁻¹ distinguish μ₁- vs. μ₂-CO ligands. Compare with gas-phase reactivity studies (e.g., collision-induced dissociation) to confirm bonding motifs .

Data Contradiction Analysis

Q. How can discrepancies in reported CO-hydrate equilibrium constants for cyclopentane systems be addressed?

- Methodological Answer : Variations in hydrate phase equilibria (e.g., CO₂ + cyclopentane vs. CH₄ + cyclopentane) stem from differences in pressure (5–10 MPa) and temperature (273–283 K). Replicate studies using high-pressure differential scanning calorimetry (HP-DSC) to measure dissociation enthalpies. Cross-validate with in-situ Raman spectroscopy to monitor cage occupancy ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.